4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide
Description
4-Fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide is a benzamide derivative featuring a fluorine atom at the para position of the benzoyl group and a 4-methylphenylsulfanyl moiety attached to the aniline ring. This compound’s structure combines electron-withdrawing (fluoro) and electron-donating (sulfanyl) groups, which may influence its physicochemical properties, reactivity, and biological activity.
Properties
IUPAC Name |
4-fluoro-N-[4-(4-methylphenyl)sulfanylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNOS/c1-14-2-10-18(11-3-14)24-19-12-8-17(9-13-19)22-20(23)15-4-6-16(21)7-5-15/h2-13H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAYENXPINXUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzoic acid and 4-methylthiophenol.
Formation of Intermediate: The 4-fluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.
Coupling Reaction: The acid chloride is then reacted with 4-methylthiophenol in the presence of a base such as triethylamine to form the intermediate 4-fluoro-N-(4-methylphenyl)benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Benzamide Derivatives
Biological Activity
4-Fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide is a synthetic compound belonging to the benzamide class, characterized by its unique structure featuring a fluorine atom, a sulfonyl group, and an amide functional group. Its molecular formula is . This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in modulating enzyme activity and influencing various physiological processes.
Chemical Structure and Properties
The structural complexity of 4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide contributes to its biological activity. The presence of the fluorine atom and the sulfonyl group enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.37 g/mol |
| Melting Point | Not specified |
Enzyme Modulation
Research indicates that 4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide exhibits significant biological activity by acting as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in various physiological processes, including inflammation and pain modulation. Inhibition of sEH can lead to therapeutic effects in conditions such as hypertension and chronic pain management.
Pharmacological Studies
In vitro studies have demonstrated the compound's efficacy against various biological targets related to inflammatory pathways. For instance, it has been shown to effectively inhibit specific enzymes involved in these pathways, suggesting its potential as a valuable tool in pharmacological research.
Case Study: Inhibition of Soluble Epoxide Hydrolase
A study focusing on the inhibitory effects of 4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide on sEH revealed that the compound significantly reduced enzyme activity in a dose-dependent manner. This inhibition was associated with decreased levels of inflammatory mediators, highlighting its potential therapeutic applications in treating inflammatory diseases.
Comparative Analysis with Related Compounds
To further understand the uniqueness of 4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-Fluorobenzamide | Lacks sulfonyl group; simpler structure | |
| N-(4-Methylphenyl)-4-fluorobenzamide | Similar amide structure but different substituents | |
| 4-Chloro-N-[4-(methylsulfonyl)phenyl]benzamide | Contains chlorine instead of fluorine; sulfonamide functionality |
These comparisons illustrate the distinct biological activities that may arise from the specific combination of functional groups present in 4-fluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzamide.
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine) to drive completion.
- Use inert atmospheres to prevent oxidation of the sulfanyl group .
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-Ray Crystallography :
- Resolves spatial arrangement of the sulfanyl-phenyl and benzamide moieties.
- Key metrics: C–S bond length (~1.78 Å), torsion angles between aromatic rings (e.g., 45–60°) .
- Mass Spectrometry : HR-ESI-MS to verify molecular ion [M+H]+ at m/z 392.12 (calculated) .
Advanced: How does the sulfanyl-phenyl moiety influence the compound’s mechanism of action in enzyme inhibition studies?
Methodological Answer:
The sulfanyl group enhances binding to enzyme active sites via:
- Hydrophobic Interactions : The 4-methylphenyl group increases lipophilicity, improving membrane permeability .
- Disulfide Bond Mimicry : The sulfur atom may transiently interact with catalytic cysteine residues (e.g., in kinases or proteases), as seen in analogous benzenesulfonamide inhibitors .
- Electron Withdrawal : The fluorine atom stabilizes the benzamide’s electron-deficient ring, promoting π-stacking with aromatic residues .
Q. Experimental Validation :
- Perform enzyme kinetics assays (e.g., IC50 determination) with and without the sulfanyl group.
- Use molecular docking (AutoDock Vina) to compare binding poses .
Advanced: How can computational modeling guide structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations :
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
- Solvent-accessible surface area (SASA) analysis to assess hydrophobic interactions .
- QSAR Models :
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from:
- Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) affect solubility and activity. Standardize protocols per OECD guidelines .
- Cell Line Differences : Test across multiple lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, which may reduce efficacy in vivo .
Q. Resolution Strategy :
- Replicate studies under identical conditions.
- Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Basic: What are the key physicochemical properties affecting this compound’s solubility and formulation?
Methodological Answer:
Q. Experimental Determination :
Advanced: What strategies mitigate degradation during long-term storage?
Methodological Answer:
- Oxidation Prevention : Store under argon at -20°C; add antioxidants (e.g., BHT) in solid state .
- Light Sensitivity : Use amber vials; confirm stability via accelerated aging studies (40°C/75% RH for 6 months) .
- Hygroscopicity : Lyophilize with cryoprotectants (trehalose) for lyo-friendly formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
